4-(2,6-Diethylphenyl)-1-phenylsemicarbazide
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Overview
Description
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a phenyl group and a 2,6-diethylphenyl group attached to a semicarbazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diethylphenyl)-1-phenylsemicarbazide typically involves the reaction of 2,6-diethylphenyl isocyanate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Diethylphenyl isocyanate} + \text{Phenylhydrazine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl and 2,6-diethylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted phenyl and 2,6-diethylphenyl derivatives.
Scientific Research Applications
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(2,6-Diethylphenyl)-1-phenylsemicarbazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Diethylphenyl)-1-phenylurea: Similar structure but with a urea moiety instead of a semicarbazide.
4-(2,6-Diethylphenyl)-1-phenylthiosemicarbazide: Contains a thiosemicarbazide group instead of a semicarbazide.
4-(2,6-Diethylphenyl)-1-phenylhydrazine: Lacks the carbonyl group present in semicarbazides.
Uniqueness
4-(2,6-Diethylphenyl)-1-phenylsemicarbazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its semicarbazide moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
133611-91-3 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-anilino-3-(2,6-diethylphenyl)urea |
InChI |
InChI=1S/C17H21N3O/c1-3-13-9-8-10-14(4-2)16(13)18-17(21)20-19-15-11-6-5-7-12-15/h5-12,19H,3-4H2,1-2H3,(H2,18,20,21) |
InChI Key |
PZERCKKAAFVZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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